molecular formula C3H6ClNO B1208399 2-Chloropropionamide CAS No. 27816-36-0

2-Chloropropionamide

Cat. No. B1208399
CAS RN: 27816-36-0
M. Wt: 107.54 g/mol
InChI Key: OEZPDHRXGCLGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Chloropropionamide serves as a low-reactivity electrophile, offering a safer and more selective approach in covalent bond formation compared to more reactive electrophiles like acrylamides. Its synthesis involves incorporating the 2-chloropropionamide moiety into small molecules, which has been demonstrated to selectively engage specific protein targets, albeit with varying degrees of reactivity and selectivity (Allimuthu & Adams, 2017).

Molecular Structure Analysis

The molecular structure of 2-chloropropionamide derivatives has been studied extensively using techniques such as X-ray crystallography. For instance, the crystal structure of 3-chloropropionamide, a closely related compound, reveals intermolecular hydrogen bonding forming two-dimensional sheets, with bond distances providing insight into its molecular geometry (Sakamoto et al., 2000).

Chemical Reactions and Properties

2-Chloropropionamide undergoes various chemical reactions due to its functional groups. It participates in covalent bonding with target proteins through its electrophilic center, which can be further exploited in drug discovery. Its reactivity profile is crucial for developing selective and potent pharmaceuticals (Allimuthu & Adams, 2017).

Physical Properties Analysis

The physical properties of 2-chloropropionamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various chemical processes. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in the case of 3-chloropropionamide (Sakamoto et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are pivotal for the use of 2-chloropropionamide in synthetic chemistry. Its role as a less reactive electrophile than typical acrylamides makes it an attractive choice for selective chemical modifications, especially in sensitive pharmaceutical applications (Allimuthu & Adams, 2017).

Scientific Research Applications

Cancer Therapy

  • 2-Chloropropionamide shows potential as a weak and stereochemically tunable electrophile for covalent drug discovery, with potential for selective target engagement and in vivo application in cancer therapy .
  • The outcomes of this application are still under research, but the potential for selective target engagement in cancer therapy is promising .

Drug Discovery

  • In the field of drug discovery, 2-Chloropropionamide has shown potential as a low-reactivity electrophile for irreversible small-molecule probe identification .
  • The compound is less reactive than typical acrylamide electrophiles, which makes it a promising candidate for covalent drug discovery .
  • The results of this application are still under investigation, but the potential for creating safe and effective therapies is significant .

Chemical Synthesis

  • 2-Chloropropionamide can be used in the synthesis of a library of small molecules .
  • The compound is less reactive than typical acrylamide electrophiles, which can be beneficial in certain synthesis processes .
  • The outcomes of this application are dependent on the specific synthesis process and the other compounds involved .

Enzymatic Synthesis

  • In the field of biochemistry, 2-Chloropropionamide has been used in the enantioselective preparation of ®-Methyl 2-Chloropropionate .
  • This process involves the use of a novel marine microbial esterase, which can hydrolyze racemic methyl 2-chloropropinate and generate optically pure ®-methyl 2-chloropropinate with high enantiomeric excess (>99%) and conversion (>49%) after process optimization .
  • The outcomes of this application include the production of chiral 2-chloropropanoic acids and their ester derivatives, which are crucial intermediates in the synthesis of many chemicals, especially herbicides .

Pharmacology

  • 2-Chloropropionamide has shown potential as a low-reactivity electrophile for irreversible small-molecule probe identification .
  • This compound is less reactive than typical acrylamide electrophiles, which makes it a promising candidate for covalent drug discovery .
  • One of the outcomes of this application is the identification of S-CW3554 as selectively labeling protein disulfide isomerase and inhibiting its enzymatic activity .

Safety And Hazards

2-Chloropropionamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling this compound .

Future Directions

Relevant Papers

One relevant paper titled “2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification” has been found . This paper could provide more insights into the properties and potential applications of 2-Chloropropionamide.

properties

IUPAC Name

2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPDHRXGCLGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950493
Record name 2-Chloropropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropropionamide

CAS RN

27816-36-0, 7474-04-6, 7474-02-4
Record name 2-Chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27816-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401805
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC401803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloropropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropionamide
Reactant of Route 2
Reactant of Route 2
2-Chloropropionamide
Reactant of Route 3
Reactant of Route 3
2-Chloropropionamide
Reactant of Route 4
2-Chloropropionamide
Reactant of Route 5
Reactant of Route 5
2-Chloropropionamide
Reactant of Route 6
2-Chloropropionamide

Citations

For This Compound
203
Citations
D Allimuthu, DJ Adams - ACS Chemical Biology, 2017 - ACS Publications
… (15, 19) We have validated the 2-chloropropionamide … , S-CW3554’s 2-chloropropionamide electrophile is the least reactive … Together, our studies validate the 2-chloropropionamide …
Number of citations: 31 pubs.acs.org
YF Li, Y Hata, T Fujii, T Kurihara… - The journal of …, 1998 - jstage.jst.go.jp
… YL in a solution containing a poor substrate, L-2-chloropropionamide, has been determined by X-ray analysis at 2.15 A resolution with a crystallographic R factor of 19.8%. The present …
Number of citations: 21 www.jstage.jst.go.jp
RD Gless Jr - Synthetic Communications, 1986 - Taylor & Francis
Abstract Methyl (S)-(-)-2-chloropropionate 1 is converted to (S)-(+)-N, N-diethyl-2-chloropropionamide 2 in high chemical and optical yield using a Lewis acid/diethylamine …
Number of citations: 31 www.tandfonline.com
C Park, T Kurihara, T Yoshimura, K Soda… - Journal of Molecular …, 2003 - Elsevier
… We found that dl-DEX 312 catalyzes the hydrolytic dehalogenation of 2-chloropropionamide and 2-bromopropionamide, which do not serve as substrates for dl-DEX 113. dl-DEX 312 is …
Number of citations: 15 www.sciencedirect.com
A Narumi, K Fuchise, R Kakuchi, A Toda… - Macromolecular …, 2008 - Wiley Online Library
… The 2-chloropropionamide derivative featuring an azido group is used as the initiator for the ATRP of N-isopropylacrylamide (NIPAM) with copper(I) chloride (CuCl) and tris[2-(…
Number of citations: 78 onlinelibrary.wiley.com
V Gotor, R Brieva, C González, F Rebolledo - Tetrahedron, 1991 - Elsevier
… This lipase can catalyze a transamidation reaction if N-trifluoroethyl-2-chloropropionamide is used as substrate. In this way, amides are obtained in high-moderate enantiomeric …
Number of citations: 106 www.sciencedirect.com
AN Hui-yong, S Chun-lei - Journal of Petrochemical Universities, 2011 - journal.lnpu.edu.cn
… Abstract: Atom transfer radical polymerization (A TRP)of acrylamide was carried out in aqueous solution at 50 ℃ using water soluble initiator 2 -chloropropionamide and CuCl/ CuCl2/ …
Number of citations: 1 journal.lnpu.edu.cn
SJ Hope, JH Slater - Archives of microbiology, 1995 - Springer
… The mutants were selected on either 2-chloropropionamide (2CPA) or 2-monochloropropionate (2MCPA), developing as papillae in parental colonies growing on a metabolisable sup…
Number of citations: 10 link.springer.com
Y Xia, NAD Burke, HDH Stöver - Macromolecules, 2006 - ACS Publications
… Synthesis of N-Phenyl-2-chloropropionamide. The same procedure used for the synthesis … -isopropyl-2-chloropropionamide was applied to synthesize N-phenyl-2-chloropropionamide, …
Number of citations: 517 pubs.acs.org
W Ding, C Lv, Y Sun, X Liu, T Yu, G Qu… - Journal of Polymer …, 2011 - Wiley Online Library
… single electron transfer-living radical polymerization of acrylamide and N,N-dimethyl-N-methacryloyloxyethyl-N-sulfobutyl ammonium in aqueous at 25 C using 2-chloropropionamide as …
Number of citations: 34 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.